8-Bromoguanine
Overview
Description
8-Bromoguanine, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrN5O and its molecular weight is 230.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
8-Bromoguanine is an analogue of guanine, a nucleobase found in DNA and RNA . The primary targets of this compound are the guanine bases in these nucleic acids . By substituting for guanine, this compound can potentially alter the structure and function of the nucleic acids.
Mode of Action
This compound interacts with its targets by replacing the hydrogen in position 8 of the guanine base with a bromine atom . This modification can affect the hydrogen bonding pattern of the guanine base, potentially leading to changes in the structure of the DNA or RNA molecule .
Biochemical Pathways
The incorporation of this compound into DNA or RNA can affect various biochemical pathways. For instance, it has been shown to interact with the human 8-oxoguanine DNA glycosylase, an enzyme involved in the base excision repair pathway . This interaction can potentially influence the efficiency of DNA repair, leading to downstream effects on cell survival and genomic stability .
Pharmacokinetics
Its metabolism and excretion would likely involve standard nucleotide processing pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its incorporation into DNA or RNA. This can lead to changes in the structure of these molecules, potentially affecting processes such as DNA replication, transcription, and translation . In turn, this could have downstream effects on gene expression and cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of this compound, potentially influencing its ability to form hydrogen bonds with other bases . Additionally, factors such as temperature and the presence of other reactive species can affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
8-Bromoguanine plays a significant role in biochemical reactions, particularly in the context of DNA modification and repair. It is known to interact with various enzymes and proteins involved in DNA repair mechanisms. For instance, this compound can be recognized and excised by DNA glycosylases such as OGG1 (8-oxoguanine DNA glycosylase), which initiates the base excision repair pathway . This interaction is crucial for maintaining genomic stability and preventing mutagenesis.
Cellular Effects
This compound has profound effects on cellular processes. It can induce mutations by mispairing during DNA replication, leading to G to T transversions . This mutagenic potential can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect mitochondrial function by enhancing mitochondrial membrane and DNA integrity, preserving ATP levels, and maintaining mitochondrial membrane dynamics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms Hoogsteen base pairing with guanine and Watson-Crick base pairing with cytosine in the active site of DNA polymerases . This dual binding capability promotes misincorporation of guanine opposite the lesion during DNA replication, leading to potential G to C mutations. Additionally, this compound can allosterically activate OGG1 by binding outside the product recognition pocket, inducing conformational changes that accelerate the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable for short-term exposure to ambient temperature but is best stored in a freezer for long-term stability . Over time, this compound can interfere with various cell regulation processes, although its in vivo properties are not fully characterized . Long-term studies have shown that this compound can induce mutations and affect cellular functions, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can induce specific mutations without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including potential carcinogenicity due to its mutagenic properties . These dose-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and modification. It interacts with enzymes such as DNA glycosylases, which recognize and excise damaged bases, initiating the base excision repair pathway . This interaction is crucial for maintaining genomic integrity and preventing the accumulation of mutagenic lesions.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. Its solubility in DMSO facilitates its cellular uptake and distribution . Once inside the cell, this compound can localize to the nucleus, where it interacts with DNA and participates in repair processes.
Subcellular Localization
This compound primarily localizes to the nucleus, where it exerts its effects on DNA. Its incorporation into DNA can lead to structural changes and influence the activity of DNA polymerases and repair enzymes . The subcellular localization of this compound is critical for its function in modulating DNA repair and inducing mutations.
Properties
IUPAC Name |
2-amino-8-bromo-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCZDRIXVHNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184704 | |
Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-84-0 | |
Record name | 8-Bromoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3066-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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